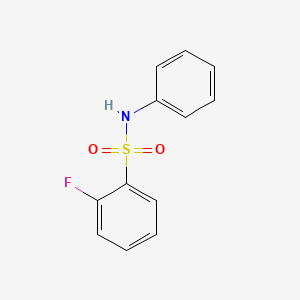

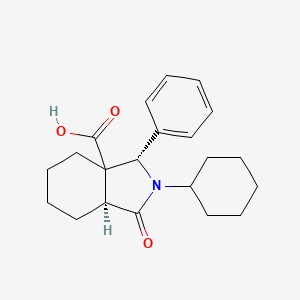

2-fluoro-N-phenylbenzenesulfonamide

カタログ番号 B2388510

CAS番号:

30058-41-4

分子量: 251.28

InChIキー: OGUKCHSGOJXRND-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-fluoro-N-phenylbenzenesulfonamide is a chemical compound that belongs to the class of arylsulfonamides. It has a molecular weight of 251.28 .

Molecular Structure Analysis

The InChI code for 2-fluoro-N-phenylbenzenesulfonamide is1S/C12H10FNO2S/c13-11-8-4-5-9-12 (11)17 (15,16)14-10-6-2-1-3-7-10/h1-9,14H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.28 . It is stored at room temperature .科学的研究の応用

Fungicidal Activities

- Structural Influence on Fungicidal Activities : A study examined the structural characteristics of N-phenylbenzenesulfonamide derivatives, including 2-fluoro-N-phenylbenzenesulfonamide, for their fungicidal activities against Pythium ultimum. It was found that the 2-fluoro-4-chlorophenyl group as a substituent significantly contributes to fungicidal activity, highlighting the importance of specific structural features in these compounds (조윤기, 장기운, & 성낙도, 2008).

Fluorination Reactions

- Enantioselective Fluorination : Research on the enantioselective fluorination of 2-oxindoles used a variety of N-fluorobenzenesulfonamides, including 2-fluoro-N-phenylbenzenesulfonamide derivatives. These compounds were instrumental in achieving high yields and selectivities in fluorination reactions (Fajie Wang et al., 2014).

COX-2 Inhibition

- Selective COX-2 Inhibitors : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives found that introducing a fluorine atom, as in 2-fluoro-N-phenylbenzenesulfonamide, enhanced selectivity for COX-2 inhibition. This discovery led to the development of potent COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Organic Synthesis Applications

- Aminochlorination of Alkenes : A catalyst-free aminochlorination process for alkenes was developed using N-chloro-N-fluorobenzenesulfonamide (CFBSA), which includes 2-fluoro-N-phenylbenzenesulfonamide derivatives. This process is significant for the synthesis of various organic compounds, including N-phenylbenzenesulfonamides (Xiao-Qiu Pu et al., 2016).

Fluorinated Spin Adducts

- Formation of Fluorinated Spin Adducts : The reactions of various fluorinating reagents, including N-fluorodibenzenesulfonamide derivatives, were studied for generating fluorinated spin adducts. This research contributes to understanding the mechanisms in spin trapping and radical chemistry (L. Eberson & O. Persson, 1997).

Anticancer Research

- Synthesis of Anticancer Agents : A study synthesized novel aminothiazole-paeonol derivatives, including 4-fluoro-N-phenylbenzenesulfonamide derivatives, and evaluated their anticancer effects on various cell lines, showing promising results against human gastric and colorectal adenocarcinomas (Chia-Ying Tsai et al., 2016).

Electrophilic Fluorination

- γ-Fluorination of Unsaturated Ketones : The process of γ-fluorination of unsaturated ketones using N-fluorobenzenesulfonimide, which includes 2-fluoro-N-phenylbenzenesulfonamide, has been explored, showcasing the versatility of these compounds in synthetic chemistry applications (A. J. Poss & G. Shia, 1995).

Tubulin Binding

- Sulfonamide Drugs and Tubulin Binding : Research on sulfonamide drugs, including N-fluorobenzenesulfonamides, revealed their binding to the colchicine site of tubulin, offering insights into their mechanism of action and potential therapeutic applications (Mithu Banerjee et al., 2005).

Safety and Hazards

特性

IUPAC Name |

2-fluoro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUKCHSGOJXRND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-phenylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2388434.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)

![Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2388440.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)